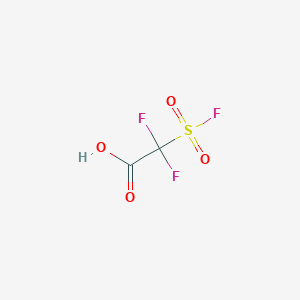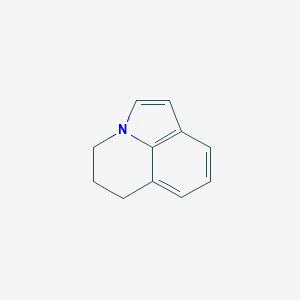
Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)-, also known as chalcone cyanide, is a chemical compound with the molecular formula C16H11NO. It is a yellow crystalline solid that is used in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- is not fully understood. However, it has been suggested that it inhibits the activity of various enzymes involved in cancer cell growth and proliferation. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosine kinase, topoisomerase, and proteasome. It has also been found to induce oxidative stress and DNA damage in cancer cells. In addition, it has been found to exhibit anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. It is also relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its toxicity. It can be toxic to both cancer cells and normal cells, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)-. One area of research is the development of more potent and selective analogs of this compound for use in cancer therapy. Another area of research is the investigation of its potential use in the treatment of other diseases such as inflammatory disorders and neurodegenerative diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
In conclusion, Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- is a unique chemical compound that has been used in various scientific research applications. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for cancer therapy. However, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- can be synthesized through the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as potassium hydroxide. The reaction results in the formation of Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)-, which can be further converted to Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- cyanide by reacting it with hydrogen cyanide in the presence of a catalyst such as sodium methoxide.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- has been used in various scientific research applications such as drug discovery, cancer research, and material science. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been used as a building block in the synthesis of various organic compounds including dyes, polymers, and pharmaceuticals.
Eigenschaften
CAS-Nummer |
5724-55-0 |
|---|---|
Produktname |
Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- |
Molekularformel |
C16H11NO |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
4-[(E)-3-oxo-3-phenylprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C16H11NO/c17-12-14-8-6-13(7-9-14)10-11-16(18)15-4-2-1-3-5-15/h1-11H/b11-10+ |
InChI-Schlüssel |
CAHMJFODGBXCBM-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C#N |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]](/img/structure/B116630.png)

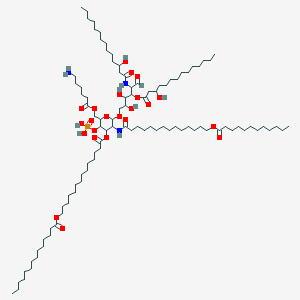
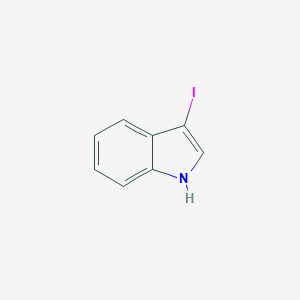
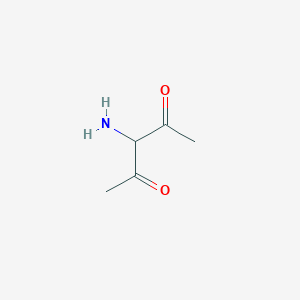
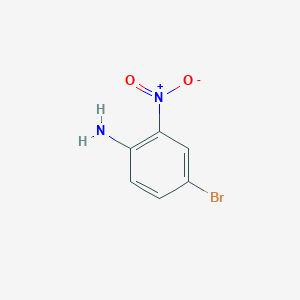
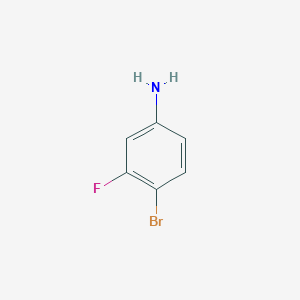
![[(E)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea](/img/structure/B116654.png)
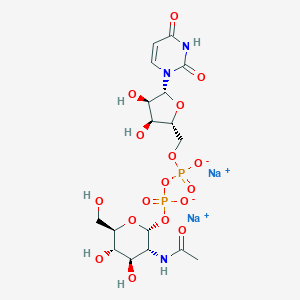
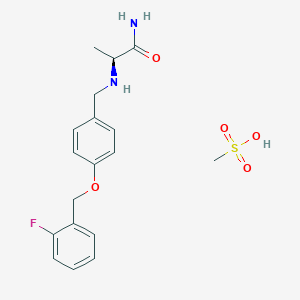
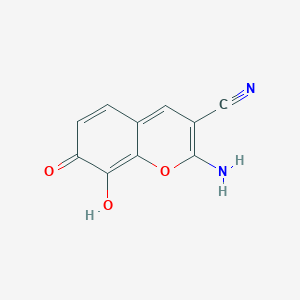
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B116667.png)
